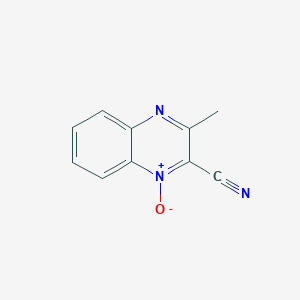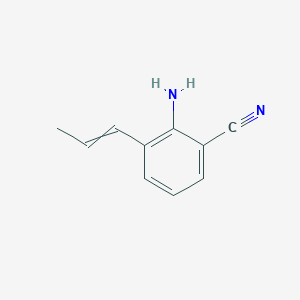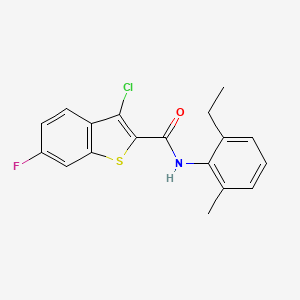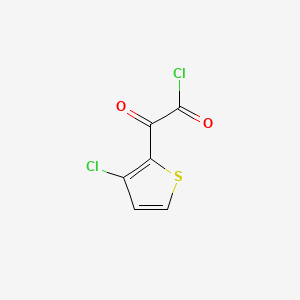
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a thiophene ring substituted with a chlorine atom at the 3-position and an oxoacetyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride typically involves the chlorination of thiophene derivatives followed by acylation. One common method includes the reaction of 3-chlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Sulfoxides and sulfones: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromothiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Methylthiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Nitrothiophen-2-yl)-2-oxoacetyl chloride
Comparison:
- Reactivity: The presence of different substituents (e.g., chlorine, bromine, methyl, nitro) on the thiophene ring can significantly influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the nature of the substituent. For example, the nitro-substituted compound may have enhanced reactivity in electrophilic aromatic substitution reactions.
Eigenschaften
Molekularformel |
C6H2Cl2O2S |
|---|---|
Molekulargewicht |
209.05 g/mol |
IUPAC-Name |
2-(3-chlorothiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H2Cl2O2S/c7-3-1-2-11-5(3)4(9)6(8)10/h1-2H |
InChI-Schlüssel |
HDZVJMMHZGQBKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Cl)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


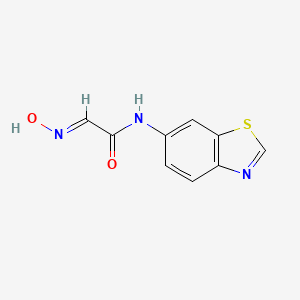
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
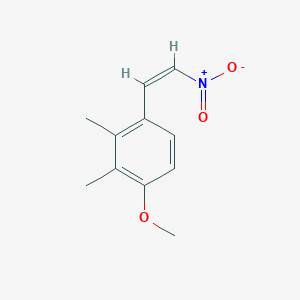
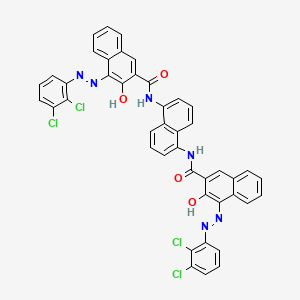
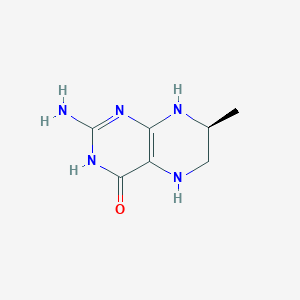



![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

